2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an azetidine moiety, which includes an ethyl group and a hydroxyl group. It is primarily used for research purposes .
Preparation Methods
The synthesis of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common synthetic route includes the reaction of pyrimidine-5-carbaldehyde with 3-ethyl-3-hydroxyazetidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde include other pyrimidine derivatives and azetidine-containing compounds . For example:
Pyrimidine-5-carbaldehyde: Lacks the azetidine moiety but shares the pyrimidine core structure.
3-Ethyl-3-hydroxyazetidine: Contains the azetidine ring with an ethyl and hydroxyl group but lacks the pyrimidine ring.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-2-10(15)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5,15H,2,6-7H2,1H3 |
InChI Key |
WMAMGJBPYBVGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C2=NC=C(C=N2)C=O)O |
Origin of Product |
United States |
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